3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Anti-inflammatory TNF-α inhibition 1,2,4-Triazole derivatives

Sourcing bifunctional triazole scaffolds with orthogonal reactive handles often forces chemists into multi-step protection/deprotection sequences, adding 15-25% synthetic overhead. 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1701653-88-4) solves this bottleneck by delivering a free carboxylic acid, a free 3-amino group, and a C5-bromo coupling site within a single low-MW (235.04 Da) scaffold. Key advantages: (i) direct amide bond formation with amine-functionalized probes, biotin tags, or solid supports without ester hydrolysis; (ii) late-stage C5-arylation via Suzuki-Miyaura coupling for rapid SAR library generation; (iii) bromine atom serves as an anomalous scattering center for X-ray crystallography phasing. Deployable in TNF-α-targeted anti-inflammatory programs, fragment-based drug discovery, and agrochemical fungicide intermediate synthesis. Standard purity 95%; available in 1 g, 5 g, and 10 g quantities.

Molecular Formula C5H7BrN4O2
Molecular Weight 235.04 g/mol
Cat. No. B13323017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
Molecular FormulaC5H7BrN4O2
Molecular Weight235.04 g/mol
Structural Identifiers
SMILESC(CN1C(=NC(=N1)N)Br)C(=O)O
InChIInChI=1S/C5H7BrN4O2/c6-4-8-5(7)9-10(4)2-1-3(11)12/h1-2H2,(H2,7,9)(H,11,12)
InChIKeyGECPQDDZJSBNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid: Core Properties


3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1701653-88-4) is a heterocyclic building block belonging to the 1,2,4-triazole class. Its structure features a 5-bromo-substituted 3-amino-1,2,4-triazole core N1-linked to a propanoic acid side chain, with molecular formula C₅H₇BrN₄O₂ and a molecular weight of 235.04 g/mol . The compound’s bifunctional architecture—combining a brominated heterocycle, a free amine, and a free carboxylic acid—makes it a versatile intermediate for medicinal chemistry, fragment-based drug discovery, and agrochemical synthesis. Notably, the bromine atom at position 5 serves as both a steric and electronic handle for further derivatization via cross-coupling reactions, while the propanoic acid moiety permits direct conjugation to amines without additional deprotection steps.

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid: Why Analogs Cannot Substitute


Superficially, 1,2,4-triazole propanoic acid derivatives appear interchangeable; however, even minimal structural changes—such as the position of the propanoic acid attachment (N1 vs. N2 linkage), the nature of the C5 substituent (Br vs. H), or the functional group on the side chain (carboxylic acid vs. ester)—produce profound differences in physicochemical properties, reactivity, and biological performance. In a systematic evaluation of structurally related 1,2,4-triazole propanoic acid derivatives, compounds differing only in their R₁ and R₂ aryl substituents exhibited TNF-α inhibition ranging from negligible to ~60% [1]. The specific combination of a C5-bromo substituent and a free propanoic acid tail in 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid constitutes a unique structural fingerprint that cannot be replicated by its des-bromo, ester, alcohol, or positional-isomer counterparts, making generic substitution scientifically indefensible without direct comparative data.

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid: Differentiation Evidence


TNF-α Suppression Potential

A recent class-representative study demonstrated that 1,2,4-triazole derivatives bearing a propanoic acid moiety (compounds 3a–3g) reduce LPS-induced TNF-α production in human PBMC cultures by 44–60% at 100 µg/mL, comparable to the reference NSAID ibuprofen (96.01% cell viability at 100 µg/mL) [1]. Although the specific target compound was not directly tested in this study, its structural analogy—particularly the shared N1-propanoic acid linkage and amino-triazole core—places it within the same pharmacophore space. This class-level evidence establishes a strong baseline expectation of anti-inflammatory potential, positioning the target compound as a candidate for further anti-inflammatory lead optimization.

Anti-inflammatory TNF-α inhibition 1,2,4-Triazole derivatives

Electronic Effects of C5-Bromine Substitution

The electron-withdrawing C5-bromine substituent in the target compound (Mol. Wt. 235.04 g/mol) is expected to lower the pKa of both the 3-amino group and the propanoic acid relative to the des-bromo analog (Mol. Wt. 156.14 g/mol) . In comparable heterocyclic systems, a C5-bromo substituent has been reported to decrease the pKa of the conjugate acid of the amino group by approximately 0.5–1.0 pKa units and increase the acidity of the carboxylic acid by a similar magnitude. This electronic tuning directly impacts solubility, hydrogen-bonding capacity, and target binding interactions, providing a rational basis for selecting the brominated compound when enhanced electrophilic character or membrane permeability is desired.

Electronic effects pKa modulation Bromine substituent

N1 vs. N2 Regiochemistry and Reactivity

The target compound features the propanoic acid chain attached to the N1 position of the triazole ring, distinguishing it from the positional isomer 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 2138372-15-1) . In 1,2,4-triazole chemistry, N1-alkylation places the substituent adjacent to the amino group (C3), enabling intramolecular hydrogen bonding that stabilizes specific conformations and modulates nucleophilicity at the amine. The N2-isomer lacks this proximity effect, which can result in different reaction kinetics during amide bond formation or reductive amination. This conformational distinction is valuable for fragment-based screening campaigns where rigid, pre-organized scaffolds often yield higher hit rates.

Positional isomerism N1 vs N2 attachment Chemical reactivity

Conjugation Advantage of Free Carboxylic Acid

The target compound possesses a free carboxylic acid (COOH) group, enabling direct amidation with amines under standard coupling conditions without requiring a preliminary hydrolysis step. Its ester analog, methyl 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoate (CAS 1692774-64-3) [1], requires prior saponification or enzymatic hydrolysis to generate the free acid, adding a synthetic step and potentially reducing overall yield. In a typical medicinal chemistry workflow, the free-acid form shortens the synthetic route by one step, which can reduce overall synthesis time by approximately 15–25% and minimize atom economy losses associated with protecting group manipulation [2].

Conjugation-ready building block Amide bond formation Chemoselective derivatization

Commercial Availability and Purity

At the time of analysis, the target compound is commercially available at ≥95% purity from multiple vendors, including Leyan (Product No. 2096401) , providing a reliable procurement-grade starting material. In contrast, the positional isomer 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 2138372-15-1) has limited reported commercial availability and no published biological activity data, introducing uncertainty for projects requiring validated quality control metrics and batch-to-batch reproducibility.

Compound procurement QC purity Building block availability

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid: Application Scenarios


Anti-Inflammatory Lead Optimization

Based on the class-level TNF-α suppression evidence (44–60% reduction at 100 µg/mL) demonstrated by structurally related 1,2,4-triazole propanoic acids [1], research programs targeting TNF-α-dependent inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) can deploy 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid as a core scaffold for systematic SAR exploration. The free carboxylic acid on the propanoic side chain enables direct conjugation to diverse amines for library synthesis, while the C5-bromine provides a synthetic handle for late-stage functionalization via Suzuki-Miyaura coupling, allowing rapid generation of C5-aryl analogs to probe potency and selectivity.

Fragment-Based Drug Discovery: Bromine Phasing

The bromine atom at position 5 of the triazole ring serves as an anomalous scattering center for X-ray crystallography, facilitating experimental phasing in protein-ligand co-crystal structures [1]. This property, combined with the compound's low molecular weight (235.04 Da) and multiple hydrogen-bonding functionalities (amine, carboxylic acid), positions it as an ideal fragment for fragment-based drug discovery (FBDD) campaigns. The N1-regiochemistry ensures a defined conformational preference distinct from the N2-isomer, increasing the likelihood of obtaining well-resolved electron density maps.

Bioconjugation for Chemical Probe Development

The free carboxylic acid group enables direct amide bond formation with amine-functionalized biotin tags, fluorescent dyes, or solid supports without additional deprotection steps, as outlined in the carboxylic acid vs. ester evidence [1]. This eliminates the 15–25% synthetic overhead associated with ester hydrolysis, allowing chemists to generate affinity probes or pull-down reagents more efficiently. The bromine atom further permits subsequent functionalization with photo-crosslinking moieties (e.g., aryl azides) for target identification studies.

Agrochemical Fungicide Scaffold Engineering

1,2,4-Triazole derivatives are a privileged scaffold in fungicide development (e.g., tebuconazole, propiconazole). The target compound's 3-amino-5-bromo substitution pattern mirrors key intermediates used in the synthesis of triazole fungicides [1]. Its propanoic acid side chain differentiates it from simpler triazole building blocks by offering a direct anchor for prodrug esterification or salt formation, potentially improving foliar uptake and systemic mobility in crop protection applications.

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